2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride, also known as (2R)-2-amino-3-(trimethylsilyl)propanoic acid, is a compound with significant relevance in organic chemistry and biochemistry. It is classified under amino acids and derivatives, specifically as a silylated amino acid. The compound has a molecular formula of and a molecular weight of approximately 161.28 g/mol. Its CAS number is 119906-45-5, and it is often used as a building block in synthetic chemistry due to its unique structural properties and reactivity .
The synthesis of 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride can be approached through several methods:
These methods typically yield the compound in moderate to high purity, with purification often achieved through recrystallization or chromatography techniques.
The molecular structure of 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride features a central carbon atom bonded to an amino group, a carboxylic acid group, and a trimethylsilyl group. The stereochemistry is indicated by the (R) configuration at the chiral center.
This structure contributes to its reactivity and solubility properties, making it suitable for various chemical applications .
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride can participate in several chemical reactions:
These reactions are often facilitated by standard organic reagents and conditions, making this compound versatile in synthetic chemistry .
The mechanism of action for 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride primarily revolves around its role as an amino acid derivative in biochemical pathways. It may participate in protein synthesis or serve as a precursor for other bioactive compounds.
The specific pathways and interactions depend on the biological context and surrounding chemical environment .
Safety data indicate that while it poses some hazards (H302 - harmful if swallowed), proper handling mitigates risks associated with exposure .
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride finds applications primarily in:
Its unique properties make it valuable across various scientific disciplines, particularly where modifications of amino acids are necessary .
Genetic code expansion (GCE) technology enables the site-specific incorporation of non-canonical amino acids (ncAAs) like 2-amino-3-(trimethylsilyl)propanoic acid (TMSiPhe) into recombinant proteins. This approach relies on orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pairs that function independently of endogenous translation machinery. The core challenge involves identifying tRNA sequences that evade recognition by host synthetases while remaining efficiently aminoacylated by their cognate synthetase when charged with TMSiPhe. Large-scale computational screening of 2.8 million tRNA sequences from diverse bacteria, archaea, and bacteriophages has identified candidate orthogonal tRNAs through identity element analysis [1].
A breakthrough methodology termed tRNA Extension (tREX) provides a high-throughput experimental platform for validating orthogonality. tREX employs Cy5-labeled DNA probes that specifically hybridize to the 3'-end of target tRNAs, enabling rapid detection of aminoacylation status in vivo. This technology confirmed 71 experimentally orthogonal tRNAs out of 243 candidates tested in Escherichia coli, covering 16 distinct isoacceptor classes. Notably, 23 functional orthogonal tRNA-cognate aaRS pairs were identified, with five exhibiting robust orthogonality—including three highly active amber suppressors essential for TMSiPhe incorporation at amber (TAG) stop codons [1].
Table 1: Genetic Code Expansion Methodologies for TMSiPhe Incorporation
Method | Throughput | Key Mechanism | Identification Efficiency |
---|---|---|---|
Computational Screening | 2.8M sequences | Identity element divergence analysis | 208/243 candidates predicted |
tREX Validation | 243 candidates | Fluorescent probe-based aminoacylation assay | 71 orthogonal tRNAs confirmed |
Directed Evolution | Iterative | Mutagenesis of aaRS/tRNA interfaces | 3 active amber suppressors |
The integration of TMSiPhe relies critically on engineering Methanococcus jannaschii tyrosyl-tRNA synthetase (Mj-TyrRS) to recognize the trimethylsilyl moiety while rejecting natural phenylalanine or tyrosine. Directed evolution of Mj-TyrRS involves combinatorial mutagenesis of six active-site residues (Tyr32, Leu65, Phe108, Gln109, Asp158, Leu162) located within 6.5 Å of the tyrosine substrate pocket. Selection occurs under dual constraints: positive selection for chloramphenicol resistance dependent on amber suppression in the presence of TMSiPhe, and negative selection eliminating clones that aminoacylate with natural amino acids in the absence of TMSiPhe [3].
After three rounds of positive selection and two rounds of negative selection, a high-fidelity TMSiPheRS variant emerged with mutations Y32H, I63G, L65V, H70Q, D158G, and I159G. Crystallographic analysis revealed how these mutations reshape the enzyme's catalytic pocket. The D158G substitution eliminates a salt bridge, enlarging the binding cavity, while Y32H introduces flexibility to accommodate the bulky trimethylsilyl group. Hydrophobic residues (L65V, I159G) create a nonpolar environment that favors interactions with the silicon-bound methyl groups, enabling steric and electronic discrimination against natural aromatic amino acids. This engineered synthetase achieves near-exclusive charging of TMSiPhe onto its cognate tRNA, with undetectable misincorporation of tyrosine or phenylalanine in proteomic analyses [3].
Table 2: Key Mutations in Engineered TMSiPheRS and Their Functional Roles
Mutation | Structural Effect | Functional Impact |
---|---|---|
D158G | Disrupts salt bridge; enlarges binding cavity | Accommodates trimethylsilyl group steric bulk |
Y32H | Introduces side-chain flexibility | Permits hydrophobic pocket reshaping |
L65V | Enhances hydrophobic pocket volume | Stabilizes van der Waals contacts with -Si(CH₃)₃ |
I159G | Removes β-branched side chain obstruction | Creates space for silicon-centered moiety |
Optimizing orthogonal pairs for prokaryotic expression requires coordinated enhancement of tRNA stability, synthetase efficiency, and suppression fidelity. The Chi-T computational pipeline generates chimeric orthogonal tRNAs by segmenting millions of isoacceptor sequences into fixed (identity element-containing) and variable regions. This approach minimizes host identity elements while maximizing predicted cloverleaf folding stability—a critical feature since 80% of functional orthogonal tRNAs adopt stable cloverleaf structures versus only 40% of nonfunctional variants [1] [8].
For TMSiPhe incorporation, the engineered Mj-TyrRS mutant must be paired with an orthogonal amber-suppressor tRNA (e.g., tRNACUA). System optimization includes:
Validated systems incorporating TMSiPhe achieve suppression efficiencies comparable to benchmark pairs like MmPylRS/MmPyltRNA (50–60% of wild-type protein yield). Mass spectrometry confirms site-specific integration without detectable misincorporation at target positions. These optimized systems enable structural studies of membrane proteins through site-directed silicon labeling, leveraging the unique NMR properties of the silicon atom [1] [3].
Table 3: Optimized Orthogonal Systems for TMSiPhe Incorporation in Prokaryotes
Component | Optimization Strategy | Performance Metric |
---|---|---|
tRNA | Chi-T design with folding mutations | >80% cloverleaf stability; 6x activity boost |
Synthetase (TMSiPheRS) | Directed evolution + expression tuning | >95% TMSiPhe specificity |
Suppression Efficiency | Codon context optimization | 50-60% of wild-type protein yield |
Cell-free protein synthesis (CFPS) circumvents membrane permeability limitations and enables direct manipulation of translation components for TMSiPhe incorporation into membrane proteins. Key advantages include:
For GPCR conformational studies, CFPS systems incorporating TMSiPhe enable 1D ¹H-NMR analysis of receptor-arrestin complexes. The trimethylsilyl group exhibits a distinct proton resonance at ~0 ppm—a spectral region devoid of background signals from protein methyl groups (0.7–1.8 ppm). This allows detection of ligand-induced conformational changes using minimal protein (5 µM) and short acquisition times (20 minutes) [3]. In the β₂-adrenergic receptor (β₂AR)/β-arrestin-1 complex, site-directed TMSiPhe labeling revealed ligand-specific allosteric changes in the transmembrane core and intracellular ERK-binding domains, demonstrating how distinct agonists stabilize unique functional states [3].
Table 4: CFPS Advantages for TMSiPhe-Mediated Membrane Protein Labeling
CFPS Feature | Application Impact | Technical Outcome |
---|---|---|
Open reaction environment | Direct TMSiPhe supplementation | Bypasses membrane permeability limitations |
RF1-depleted extracts | Enhanced amber suppression efficiency | >90% full-length membrane protein synthesis |
Rapid reaction kinetics | Co-translational ncAA incorporation | Prevents misfolding of transmembrane domains |
High signal-to-noise NMR | Detection of conformational dynamics | 20-min acquisition at physiological concentrations |
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